Methisazone

Beschreibung

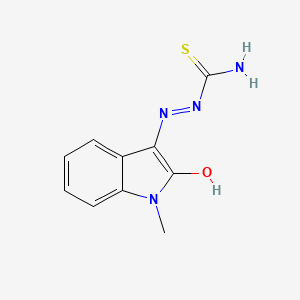

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-hydroxy-1-methylindol-3-yl)iminothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5,15H,1H3,(H2,11,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZUCVNWOZLIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1O)N=NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046413, DTXSID10859687 | |

| Record name | Methisazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1910-68-5, 26153-15-1 | |

| Record name | Methisazone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metisazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methisazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methisazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methisazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metisazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHISAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3QML4J07E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of Methisazone: A Technical Whitepaper

Abstract

Methisazone (N-methylisatin-β-thiosemicarbazone), known commercially as Marboran, holds a significant place in the history of antiviral chemotherapy. As one of the first orally active antiviral agents to demonstrate clinical efficacy, it represented a pivotal step in the fight against viral diseases. Developed in the 1960s, its primary application was the prophylaxis of smallpox, the devastating infectious disease caused by the variola virus. This technical guide provides an in-depth review of the discovery, mechanism of action, preclinical and clinical development, and eventual decline of this compound, aimed at researchers, scientists, and drug development professionals.

Discovery and Synthesis

The journey to this compound began with systematic investigations into the antiviral properties of thiosemicarbazones, a class of compounds initially explored for their antibacterial effects.[1] In the 1950s, researchers like D.J. Bauer at the Wellcome Laboratories of Tropical Medicine played a crucial role in screening various derivatives for activity against poxviruses.[1][2] This work followed the observation that related compounds had activity against vaccinia virus in mice and fertile eggs.[1]

Through extensive structure-activity relationship (SAR) studies, isatin β-thiosemicarbazone was identified as a promising lead.[1] Further modification, specifically the methylation of the isatin nitrogen atom, led to the synthesis of 1-methylisatin-β-thiosemicarbazone, later named this compound.[1] This derivative demonstrated superior activity and was selected for clinical development.[1][2]

Chemical Synthesis

The synthesis of this compound is a straightforward acid-catalyzed condensation reaction. N-methylisatin is reacted with thiosemicarbazide, resulting in the formation of the corresponding thiosemicarbazone.[3]

References

An In-depth Technical Guide on the Chemical Structure and Synthesis of Methisazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methisazone, also known as Metisazone, is a thiosemicarbazone antiviral agent historically significant for its activity against poxviruses, including the variola virus that causes smallpox. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are presented, along with a summary of key quantitative data. Additionally, the known mechanism of its antiviral action is discussed, providing a basis for further research and development in the field of antiviral therapeutics.

Chemical Structure and Identification

This compound is chemically designated as (Z)-2-(1-methyl-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide.[1] Its structure features a substituted indole ring system, specifically N-methylisatin, linked to a thiosemicarbazone moiety.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (Z)-2-(1-methyl-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide[1] |

| Synonyms | Metisazone, Marboran, Compound 33T57 |

| CAS Number | 1910-68-5 |

| Molecular Formula | C₁₀H₁₀N₄OS[2] |

| Molecular Weight | 234.28 g/mol [2] |

Synthesis of this compound

The primary synthesis of this compound involves the acid-catalyzed condensation reaction between N-methylisatin and thiosemicarbazide.[2] This reaction is a classic example of the formation of a thiosemicarbazone from a ketone.

Synthesis of Precursors

2.1.1. N-Methylisatin

N-methylisatin can be synthesized through various methods, including the methylation of isatin.

-

Experimental Protocol: A common method involves the reaction of isatin with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Table 2: Physicochemical Data of N-Methylisatin

| Property | Value |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Melting Point | 130-133 °C |

| Appearance | Orange crystalline powder |

2.1.2. Thiosemicarbazide

Thiosemicarbazide is commercially available but can also be synthesized.

-

Experimental Protocol: One synthetic route involves the reaction of hydrazine with ammonium thiocyanate.

Table 3: Physicochemical Data of Thiosemicarbazide

| Property | Value |

| Molecular Formula | CH₅N₃S |

| Molecular Weight | 91.13 g/mol |

| Melting Point | 180-182 °C |

| Appearance | White crystalline solid |

Final Synthesis of this compound

The final step is the condensation of the two precursors.

-

Experimental Protocol: Equimolar quantities of N-methylisatin and thiosemicarbazide are dissolved in warm ethanol. A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for approximately 4 hours. Upon cooling, the product precipitates and can be collected by filtration.[3]

Table 4: Quantitative Data for this compound Synthesis

| Parameter | Value |

| Reactants | N-methylisatin, Thiosemicarbazide |

| Solvent | Ethanol |

| Catalyst | Glacial Acetic Acid |

| Reaction Time | 4 hours (reflux) |

| Melting Point | 245 °C[3] |

| Appearance | Brown colored compound[3] |

Characterization Data

Table 5: Expected Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the indole ring, the N-methyl protons, and the protons of the thiosemicarbazone moiety (NH and NH₂ groups). |

| ¹³C NMR | Resonances for the carbonyl and C=N carbons, the aromatic carbons of the indole ring, the N-methyl carbon, and the carbon of the thiourea group. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (lactam), C=N stretching (imine), and C=S stretching (thione). |

Mechanism of Antiviral Action

This compound's antiviral activity, particularly against poxviruses, is attributed to its ability to inhibit viral mRNA and protein synthesis.[2][4] This disruption of the viral replication cycle prevents the formation of mature, infectious virions. The precise molecular targets and the exact signaling pathway are not fully elucidated but the primary effect is on the late stages of viral replication.

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression from its precursors.

Caption: Workflow for the synthesis of this compound from its precursors.

Antiviral Mechanism of Action Pathway

The general mechanism of action of this compound against poxviruses can be visualized as an interruption of the viral replication cycle.

Caption: Inhibition of poxvirus replication by this compound.

References

Methisazone's Role in Inhibiting Viral mRNA and Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methisazone (N-methylisatin-β-thiosemicarbazone) is an antiviral compound belonging to the thiosemicarbazone class of drugs. Historically, it was one of the first synthetic antiviral agents to show prophylactic activity against smallpox and was used in the treatment of complications arising from vaccinia virus vaccination.[1][2] While its clinical use has been superseded by newer antiviral therapies, the study of its mechanism of action provides valuable insights into poxvirus replication and serves as a case study for the development of antivirals targeting viral transcription and translation. This technical guide provides an in-depth analysis of this compound's role in the inhibition of viral mRNA and protein synthesis, with a focus on its effects on poxviruses.

Core Mechanism of Action

This compound's primary antiviral activity against poxviruses, such as vaccinia virus, is the disruption of a late stage in the viral replication cycle.[3] The core of its mechanism revolves around the inhibition of viral mRNA and protein synthesis, leading to a failure in the formation of mature, infectious virions.[4]

Selective Inhibition of Late Viral Protein Synthesis

Experimental evidence has demonstrated that this compound and its close analog, Isatin-beta-thiosemicarbazone (IBT), do not cause a general, non-specific shutdown of protein synthesis. Instead, they exhibit a selective and temporal effect on the synthesis of viral proteins.[5]

-

Early Events Unaffected: In vaccinia virus-infected cells, the early phase of infection, which includes the synthesis of early viral proteins and viral DNA replication, proceeds relatively normally in the presence of inhibitory concentrations of this compound.[6]

-

Premature Cessation of Late Synthesis: The key inhibitory effect occurs after the onset of late viral gene expression. While the synthesis of late viral polypeptides begins at the expected time, it is not sustained and undergoes a premature and rapid decline.[5][7] This indicates that this compound interferes with a process that is critical for the maintenance of late viral protein production.

The Putative Molecular Target: Viral RNA Polymerase

This targeted action on the viral RNA polymerase provides a molecular basis for the observed premature cessation of late protein synthesis. By interfering with the function of this essential enzyme, this compound likely disrupts the transcription of late viral genes, leading to a depletion of the mRNA templates required for the synthesis of late structural and enzymatic proteins.

Quantitative Data

| Compound | Virus Strain(s) | Assay Type | Endpoint Measured | IC50 / Effective Concentration | Reference(s) |

| This compound (N-methylisatin-β-thiosemicarbazone) | Japanese Encephalitis Virus (JEV), West Nile Virus (WNV) | Plaque Reduction Assay | 50% inhibition of plaques (IC50) | JEV: 16 µg/mL, WNV: 4 µg/mL | [8] |

| N-methylisatin-beta 4':4'-diethylthiosemicarbazone (M-IBDET) | Human Immunodeficiency Virus (HIV) | Plaque Forming Unit (PFU) Assay | 50% inhibition of virus yield (ED50) | 0.34 µM | [9] |

| N-allylisatin-beta-4':4'-diallylthiosemicarbazone (A-IBDAT) | Human Immunodeficiency Virus (HIV) | Plaque Forming Unit (PFU) Assay | 50% inhibition of virus yield (ED50) | 2.9 µM | [9] |

Experimental Protocols

The following sections detail the key experimental methodologies that have been and can be used to elucidate the mechanism of action of this compound.

Pulse-Chase Labeling of Viral Proteins

This technique is fundamental for studying the kinetics of viral protein synthesis and the specific temporal effects of an antiviral compound.

Objective: To determine the effect of this compound on the rate of synthesis of early and late viral proteins.

Methodology:

-

Cell Culture and Infection: HeLa cells are cultured to confluency and infected with vaccinia virus at a high multiplicity of infection (MOI) to ensure synchronous infection.

-

Drug Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at the desired concentration at the time of infection or at various time points post-infection. A control group of infected cells without the drug is run in parallel.

-

Starvation: At different time points post-infection (e.g., early and late stages), the cells are washed with methionine-free medium and incubated in this medium for 30-60 minutes to deplete the intracellular pool of methionine.

-

Pulse Labeling: The methionine-free medium is replaced with a medium containing a high specific activity radiolabeled amino acid, typically [³⁵S]methionine, for a short period (the "pulse"), usually 15-30 minutes. During this time, newly synthesized proteins will incorporate the radioactive label.

-

Chase: The radioactive medium is removed, and the cells are washed and incubated in a medium containing a high concentration of unlabeled methionine (the "chase"). This prevents further incorporation of the radiolabel into newly synthesized proteins.

-

Sample Collection: At various time points during the chase, aliquots of cells are collected.

-

Cell Lysis and Protein Analysis: The collected cells are lysed, and the total protein concentration is determined. Equal amounts of protein from each sample are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Autoradiography: The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the radiolabeled proteins. The pattern of protein bands at different time points and in the presence or absence of this compound reveals the effect of the drug on the synthesis of specific viral proteins.

In Vitro Transcription-Translation Assays

These cell-free systems are crucial for determining whether an inhibitor targets the transcriptional or translational machinery directly.

Objective: To assess the direct effect of this compound on the transcription of viral genes and the translation of viral mRNA.

Methodology:

-

Preparation of Cell-Free Extracts:

-

Transcriptionally active extracts: Extracts containing viral DNA-dependent RNA polymerase and other necessary transcription factors are prepared from purified vaccinia virus cores.

-

Translationally active extracts: S30 extracts are prepared from uninfected HeLa cells or rabbit reticulocytes, which contain ribosomes, tRNAs, and initiation and elongation factors required for protein synthesis.

-

-

In Vitro Transcription:

-

A reaction mixture is prepared containing the transcriptionally active viral extract, a DNA template with a viral promoter (early or late), ribonucleoside triphosphates (ATP, GTP, CTP, and UTP, one of which is radiolabeled, e.g., [α-³²P]UTP), and a buffer system.

-

This compound is added to the experimental reactions at various concentrations.

-

The reactions are incubated at an optimal temperature to allow for RNA synthesis.

-

The newly synthesized radiolabeled RNA is purified and analyzed by gel electrophoresis and autoradiography to quantify the amount of transcript produced.

-

-

In Vitro Translation:

-

A reaction mixture is prepared containing the translationally active cell-free extract, purified viral mRNA (early or late), a mixture of amino acids including a radiolabeled one (e.g., [³⁵S]methionine), ATP, GTP, and a buffer system.

-

This compound is added to the experimental reactions at various concentrations.

-

The reactions are incubated to allow for protein synthesis.

-

The resulting radiolabeled proteins are analyzed by SDS-PAGE and autoradiography to determine the efficiency of translation.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow used to investigate it.

Caption: Proposed mechanism of this compound action on the vaccinia virus replication cycle.

Caption: Experimental workflow to elucidate this compound's mechanism of action.

Conclusion

This compound serves as a classic example of an antiviral agent that targets a specific temporal phase of the viral replication cycle. Its selective inhibition of late viral protein synthesis in poxviruses, likely through the targeting of the viral RNA polymerase, underscores the potential for developing antivirals that exploit the unique molecular machinery of viruses. While detailed quantitative data from the initial studies are not readily accessible, the qualitative findings and the experimental approaches used to derive them remain highly relevant for contemporary virology and drug discovery. Further investigation into the precise molecular interactions between this compound and the viral RNA polymerase could provide a more detailed understanding of its inhibitory mechanism and potentially inform the design of novel, broad-spectrum antiviral agents.

References

- 1. Synthesis and Biological Evaluation of Novel (thio)semicarbazone-Based Benzimidazoles as Antiviral Agents against Human Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Historical Perspectives in the Development of Antiviral Agents Against Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biozentrum.uni-wuerzburg.de [biozentrum.uni-wuerzburg.de]

- 4. researchgate.net [researchgate.net]

- 5. Isatin-beta-thiosemicarbazone causes premature cessation of vaccinia virus-induced late post-replicative polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The inhibition of vaccinia virus multiplication by isatin-beta-thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isatin-beta-Thiosemicarbazone Causes Premature Cessation of Vaccinia Virus-Induced Late Post-Replicative Polypeptide Synthesis | Scilit [scilit.com]

- 8. N-methylisatin-beta-thiosemicarbazone derivative (SCH 16) is an inhibitor of Japanese encephalitis virus infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of human immunodeficiency virus by N-methylisatin-beta 4':4'-diethylthiosemicarbazone and N-allylisatin-beta-4':4'-diallythiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical Use of Methisazone in Smallpox Prophylaxis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methisazone, an antiviral compound of the thiosemicarbazone class, was a focal point of clinical research in the 1960s for the prophylaxis of smallpox. Administered orally to contacts of active smallpox cases, it demonstrated a notable reduction in the incidence of the disease, particularly in individuals who had not been previously vaccinated. Its mechanism of action involves the inhibition of viral mRNA and protein synthesis, thereby halting the replication of poxviruses. Despite its promising efficacy, the global success of the smallpox eradication program through vaccination led to a decline in its use. This document provides a comprehensive technical overview of the historical data, experimental protocols, and mechanism of action of this compound in the context of smallpox prophylaxis.

Mechanism of Action

This compound, with the chemical name 1-methylisatin 3-thiosemicarbazone, exerts its antiviral effect by interfering with the replication cycle of poxviruses. The primary mechanism is the inhibition of the synthesis of viral messenger RNA (mRNA) and proteins.[1] This disruption of viral protein synthesis is crucial as it prevents the formation of structural components necessary for the assembly of new, infectious virus particles. While the precise molecular target has not been definitively elucidated, it is understood to act at a late stage of the viral replication cycle.

Caption: this compound's inhibitory effect on the late stages of the poxvirus replication cycle.

Clinical Prophylaxis Trials: Quantitative Data Summary

Extensive field trials were conducted in the 1960s to ascertain the efficacy of this compound as a prophylactic agent for individuals in close contact with smallpox patients. The most significant of these were held in Madras, India, and West Pakistan.

Table 1: Prophylactic Efficacy of this compound in Smallpox Contacts (Madras, 1963)

| Treatment Group | Number of Contacts | Number of Smallpox Cases | Case Rate (%) | Deaths |

| This compound | 2,610 | 18 | 0.69 | 4 |

| Untreated | 2,710 | 113 | 4.17 | 21 |

| Data from a trial conducted in Madras, India, demonstrated a significant reduction in smallpox incidence among contacts treated with this compound.[2] |

Table 2: Prophylactic Efficacy of this compound in Smallpox Contacts (West Pakistan, 1964-1970)

| Treatment Group | Number of Contacts | Number of Smallpox Cases | Attack Rate (%) |

| This compound | 262 | 7 | 2.7 |

| Placebo | 260 | 13 | 5.0 |

| Results from three field trials in West Pakistan. The difference in overall attack rates was not statistically significant, but a protective trend was observed.[3] |

Table 3: Efficacy of this compound in Unvaccinated Smallpox Contacts (West Pakistan, 1964-1970)

| Treatment Group | Number of Contacts | Number of Smallpox Cases | Attack Rate (%) |

| This compound | 18 | 4 | 22.2 |

| Placebo | 22 | 10 | 45.5 |

| In the sub-group of unvaccinated contacts from the West Pakistan trials, this compound showed a more pronounced protective effect.[3] |

Experimental Protocols

The clinical trials for this compound prophylaxis followed a general methodology of identifying, enrolling, and treating close contacts of confirmed smallpox cases.

Key Methodological Components:

-

Subject Recruitment: Participants were typically household members or other individuals who had been in close proximity to a person with a confirmed smallpox diagnosis.

-

Study Design: The trials were designed as controlled studies, with some employing a placebo for comparison.[3] The Madras trial was a large-scale field study with a concurrent untreated control group.[2]

-

Dosage and Administration: this compound was administered orally. The dosage regimens varied between studies, with some employing a single large dose, while others used a multi-day course.[4] For example, adult dosages of 6g per day (3g in the morning and 3g in the evening) were recommended, with reduced doses for children.[4]

-

Follow-up: Contacts were monitored for a period of 14 to 16 days to observe for the development of smallpox symptoms.[2]

-

Endpoint Measurement: The primary endpoint was the incidence of clinical smallpox in the treated group compared to the control group.

Caption: A simplified workflow of the this compound smallpox prophylaxis clinical trials.

Adverse Effects

The primary side effects associated with this compound were gastrointestinal, specifically nausea and vomiting. The incidence of these adverse events was a notable consideration in its clinical use.

Decline in Use and Historical Significance

The interest and application of this compound for smallpox prophylaxis waned with the success of the World Health Organization's global smallpox eradication campaign. The effectiveness of vaccination as a long-term preventative measure ultimately rendered prophylactic chemotherapy for smallpox unnecessary. However, the research and clinical trials involving this compound were a landmark in the early days of antiviral therapy and provided a proof-of-concept for the chemical prophylaxis of a viral disease. This historical data remains valuable for contemporary antiviral research and preparedness against other orthopoxvirus threats.

References

- 1. youtube.com [youtube.com]

- 2. Historical Perspectives in the Development of Antiviral Agents Against Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment with this compound of Complications following Smallpox Vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Field trials of this compound as a prophylactic agent against smallpox - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocols for Methisazone Dose-Response Curve Determination in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction Methisazone, also known as metisazone, is an antiviral compound belonging to the thiosemicarbazone class of drugs.[1][2] Historically, it has been recognized for its activity against poxviruses, including the variola virus that causes smallpox.[3][4] The primary mechanism of action for this compound involves the inhibition of viral mRNA and protein synthesis, which is essential for viral replication and the assembly of new virions.[1][2][5][6]

Determining the dose-response curve of an antiviral agent like this compound is a critical step in preclinical drug development. This process involves two key assays: a cytotoxicity assay to measure the drug's effect on host cell viability and an efficacy assay to measure its ability to inhibit viral replication. The data from these assays are used to calculate the 50% cytotoxic concentration (CC50) and the 50% inhibitory concentration (IC50), respectively.[7] The ratio of these values (CC50/IC50) yields the Selectivity Index (SI), a crucial parameter for evaluating the therapeutic potential of an antiviral compound.[7] An SI value of 10 or greater is generally considered indicative of promising in vitro activity.[7]

This document provides detailed protocols for determining the CC50 and IC50 of this compound in a cell culture setting using the MTT assay and the Plaque Reduction Assay.

Data Presentation

In Vitro Efficacy of this compound Against Vaccinia Virus Strains

The following table summarizes previously reported 50% effective concentration (EC50) values for this compound against various strains of the vaccinia virus. Note that EC50 and IC50 are often used interchangeably to denote the concentration required for 50% inhibition.

| Virus Strain | Cell Line | EC50 (µM) | Reference |

| Vaccinia virus (Copenhagen) | Not Specified | 3.3 | [5] |

| Vaccinia virus (WR) | Not Specified | 0.06 | [5] |

| Vaccinia virus (NYC) | Not Specified | 0.3 | [5] |

| Vaccinia virus (Elstree) | Not Specified | 0.5 | [5] |

| Vaccinia virus (IHD) | Not Specified | 0.12 | [5] |

Experimental Results Template

This table should be used to record experimental data for CC50, IC50, and the calculated Selectivity Index.

| Cell Line | Virus Strain | CC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| e.g., Vero | e.g., Vaccinia (WR) | |||

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) via MTT Assay

This protocol determines the concentration of this compound that reduces the viability of uninfected host cells by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[8][9]

Materials and Reagents:

-

Appropriate host cell line (e.g., Vero, BSC-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (wavelengths 570 nm and 690 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the 96-well plate with 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. A common approach is a two-fold or three-fold dilution series starting from a high concentration (e.g., 100 µM). Include a "cells only" control (medium only) and a "solvent" control (highest concentration of DMSO used for dilutions).

-

Drug Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions or control medium.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.[9]

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the "cells only" control: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the CC50 value.

-

Protocol 2: Determination of 50% Inhibitory Concentration (IC50) via Plaque Reduction Assay

This protocol measures the concentration of this compound required to reduce the number of viral plaques by 50%. The plaque reduction neutralization test (PRNT) is considered the gold standard for measuring the inhibition of viral infectivity.[10][11]

Materials and Reagents:

-

Confluent host cell monolayers in 6-well or 12-well plates

-

Virus stock with a known titer (Plaque Forming Units/mL)

-

Complete cell culture medium

-

This compound stock solution

-

Overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% low-melting-point agarose or methylcellulose)

-

Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

-

Formalin (10% in PBS) for cell fixation

Procedure:

-

Cell Seeding: Seed plates with a sufficient number of cells to achieve a confluent monolayer on the day of infection.

-

Drug and Virus Preparation:

-

Prepare serial dilutions of this compound in serum-free medium.

-

Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.

-

-

Infection and Treatment:

-

Remove the growth medium from the confluent cell monolayers and wash once with sterile PBS.

-

In a separate tube, mix equal volumes of each this compound dilution with the diluted virus. Incubate this mixture for 1 hour at 37°C to allow the drug to interact with the virus.

-

Add 200-500 µL of the this compound-virus mixture to each corresponding well. Include a "virus only" control (no drug).

-

Incubate the plates for 1-2 hours at 37°C, gently rocking every 15-20 minutes to allow for viral adsorption.

-

-

Overlay Application: After the adsorption period, aspirate the inoculum from the wells. Gently add 2-3 mL of the liquid overlay medium to each well. The overlay restricts the spread of the virus, ensuring that new infections are localized and form discrete plaques.

-

Incubation: Incubate the plates at 37°C with 5% CO2. The incubation time depends on the virus and can range from 2 to 10 days, or until visible plaques are formed.

-

Plaque Visualization:

-

Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.

-

Carefully remove the overlay and the formalin.

-

Stain the cell monolayer by adding 1 mL of crystal violet solution to each well for 15-20 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry. Plaques will appear as clear zones against a purple background of viable cells.

-

-

Data Acquisition: Count the number of plaques in each well.

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration relative to the "virus only" control: % Plaque Reduction = 100 - [(Plaques_Treated / Plaques_Control) * 100]

-

Plot the percentage of plaque reduction against the log of the this compound concentration.

-

Use non-linear regression analysis to calculate the IC50 value.

-

Visualizations

Mechanism of Action

This compound acts by inhibiting the synthesis of viral mRNA and proteins, which prevents the formation of new, mature virus particles.[1][2][6]

Caption: this compound inhibits viral replication by blocking the synthesis of viral proteins.

Experimental Workflow

The following diagram outlines the general workflow for determining the dose-response curves for an antiviral compound like this compound.

Caption: Workflow for determining cytotoxicity (CC50) and antiviral efficacy (IC50).

References

- 1. youtube.com [youtube.com]

- 2. Metisazone - Wikipedia [en.wikipedia.org]

- 3. bmj.com [bmj.com]

- 4. Historical Perspectives in the Development of Antiviral Agents Against Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Utilizing Methisazone in a Vaccinia Virus Plaque Reduction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methisazone, a thiosemicarbazone antiviral compound, has historically been recognized for its activity against poxviruses, including the vaccinia virus. Its primary mechanism of action involves the inhibition of viral mRNA and protein synthesis, specifically targeting the late stages of the viral replication cycle.[1] This leads to a failure in the assembly of mature, infectious virus particles. The plaque reduction assay is a standard virological method used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a given compound. This document provides detailed application notes and protocols for the use of this compound in a vaccinia virus plaque reduction assay.

Data Presentation

The antiviral activity of this compound against various strains of vaccinia virus has been quantified, primarily through the determination of the half-maximal effective concentration (EC50). The following table summarizes key quantitative data regarding the in vitro and in vivo efficacy of this compound.

| Parameter | Virus Strain | Cell Line/Animal Model | Value | Reference |

| EC50 | Vaccinia Virus (Copenhagen) | In vitro | 3.3 µM | |

| EC50 | Vaccinia Virus (WR) | In vitro | 0.06 µM | |

| EC50 | Vaccinia Virus (NYC) | In vitro | 0.3 µM | |

| EC50 | Vaccinia Virus (Elstree) | In vitro | 0.5 µM | |

| EC50 | Vaccinia Virus (IHD) | In vitro | 0.12 µM | |

| Viral Replication Reduction (Liver) | Vaccinia Virus | BALB/c mice | 100- to 10,000-fold reduction with 10 mg/kg Marboran (this compound) | [2] |

| Viral Replication Reduction (Spleen) | Vaccinia Virus | BALB/c mice | 100- to 10,000-fold reduction with 10 mg/kg Marboran (this compound) | [2] |

| Viral Replication Reduction (Kidney) | Vaccinia Virus | BALB/c mice | 100- to 10,000-fold reduction with 10 mg/kg Marboran (this compound) | [2] |

Experimental Protocols

Plaque Reduction Assay for Determining Antiviral Activity of this compound against Vaccinia Virus

This protocol details the methodology to assess the in vitro antiviral activity of this compound against the vaccinia virus by quantifying the reduction in plaque formation.

Materials:

-

Cells: BS-C-1 (ATCC® CCL-26™) or HeLa (ATCC® CCL-2™) cells[3][4]

-

Virus: Vaccinia virus (e.g., WR strain, ATCC® VR-1354™)

-

Compound: this compound (Marboran)

-

Media:

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.

-

Overlay Medium: 2X MEM, 2% FBS, 1% Penicillin-Streptomycin, and 1% low-melting-point agarose.

-

-

Reagents:

-

Trypsin-EDTA (0.25%)

-

Phosphate Buffered Saline (PBS)

-

Crystal Violet Staining Solution (0.1% crystal violet in 20% ethanol)

-

Dimethyl Sulfoxide (DMSO) for dissolving this compound

-

-

Equipment:

-

6-well or 12-well cell culture plates

-

Humidified CO2 incubator (37°C, 5% CO2)

-

Inverted microscope

-

Biosafety cabinet

-

Procedure:

-

Cell Seeding:

-

One day prior to infection, seed BS-C-1 or HeLa cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate).

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, prepare serial dilutions of this compound in infection medium to achieve the desired final concentrations for the assay. A common starting point for dose-response analysis is a high concentration of 100 µM, followed by serial dilutions. Include a vehicle control (DMSO at the same concentration as in the highest this compound dilution).

-

-

Virus Dilution:

-

Thaw the vaccinia virus stock and prepare serial 10-fold dilutions in infection medium. The optimal dilution should produce 50-100 plaques per well in the virus control wells.

-

-

Infection and Treatment:

-

When the cell monolayer is confluent, aspirate the growth medium from the wells.

-

Wash the monolayer once with PBS.

-

In separate tubes, mix equal volumes of the diluted virus with each of the diluted this compound concentrations (and the vehicle control). Also, prepare a virus-only control (mixed with infection medium) and a cell-only control (infection medium only).

-

Incubate the virus-compound mixtures at 37°C for 1 hour.

-

Add 200 µL of the respective virus-compound mixture to each well in duplicate or triplicate.

-

Incubate the plates at 37°C for 1-2 hours, gently rocking every 15-20 minutes to ensure even distribution of the inoculum and to prevent the monolayer from drying out.

-

-

Agarose Overlay:

-

After the adsorption period, aspirate the inoculum from the wells.

-

Gently overlay each well with 2 mL of pre-warmed (42°C) overlay medium containing the corresponding concentration of this compound (or vehicle control).

-

Allow the agarose to solidify at room temperature in the biosafety cabinet.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

-

Plaque Visualization and Counting:

-

After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well for at least 30 minutes.

-

Carefully remove the agarose plugs.

-

Stain the cell monolayer with 0.5 mL of crystal violet solution for 15-20 minutes at room temperature.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control using the following formula:

-

% Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

-

-

Plot the percentage of plaque reduction against the this compound concentration to generate a dose-response curve and determine the EC50 value.

-

Visualizations

Experimental Workflow for Vaccinia Virus Plaque Reduction Assay with this compound

References

- 1. This compound in Progressive Vaccinia | Scilit [scilit.com]

- 2. In vitro and in vivo evaluation of isatin-beta-thiosemicarbazone and marboran against vaccinia and cowpox virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of Cell Cultures and Vaccinia Virus Stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

Application Notes and Protocols for Intraperitoneal Administration of Methisazone in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of Methisazone (Metisazone) in mice, a critical procedure for in vivo studies evaluating its antiviral efficacy, particularly against poxviruses.

Introduction

This compound (N-methylisatin-β-thiosemicarbazone) is an antiviral compound that has demonstrated activity against various poxviruses. Its primary mechanism of action is the inhibition of viral mRNA and protein synthesis, thereby disrupting the viral replication cycle. Intraperitoneal injection is a common route for administering therapeutic agents in preclinical murine models, allowing for systemic distribution. Due to this compound's poor solubility in aqueous solutions, careful consideration of the formulation and administration protocol is essential for achieving reliable and reproducible experimental outcomes.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and toxicity of intraperitoneally administered this compound in mice.

Table 1: Antiviral Efficacy of Intraperitoneal this compound against Poxviruses in Mice

| Virus Challenge | Mouse Strain | This compound Dosage (mg/kg/day) | Dosing Regimen | Efficacy Outcome |

| Vaccinia Virus | Not Specified | 3, 10, and 30 | Once daily for 5 days, starting 24, 48, or 72 hours post-infection | Effective in increasing survival[1] |

| Cowpox Virus | Not Specified | 3, 10, and 30 | Once daily for 5 days, starting 24, 48, or 72 hours post-infection | No efficacy observed[1] |

Table 2: Acute Toxicity of Intraperitoneal this compound in Mice

| Parameter | Value | Mouse Strain |

| LD50 | Data not available in the searched literature | Not Specified |

Note: While specific LD50 data for intraperitoneal administration of this compound in mice was not identified in the provided search results, it is crucial to conduct dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific mouse strain used for any new study.

Experimental Protocols

Materials

-

This compound (powder)

-

Vehicle for suspension (e.g., 0.5% carboxymethylcellulose [CMC] in sterile saline, or other suitable suspending agent)

-

Sterile saline (0.9% sodium chloride)

-

Sterile 1 mL syringes with Luer-lock tip

-

Sterile needles (25-27 gauge)

-

70% ethanol

-

Analytical balance

-

Spatula

-

Weighing paper

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional)

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Preparation of this compound Suspension for Intraperitoneal Injection

Note: this compound is poorly soluble in water. Therefore, it is typically administered as a suspension. The following is a general protocol that should be optimized for your specific experimental needs.

-

Calculate the required amount of this compound: Based on the desired dosage (e.g., 10 mg/kg) and the number and weight of the mice to be treated, calculate the total amount of this compound powder needed.

-

Prepare the vehicle: Prepare a sterile 0.5% (w/v) solution of low-viscosity CMC in saline. Other suspending agents may be used but should be validated.

-

Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

-

Prepare the suspension:

-

Transfer the weighed this compound powder into a sterile conical tube.

-

Add a small volume of the vehicle to the powder to create a paste.

-

Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a uniform suspension.

-

If necessary, sonicate the suspension for a short period to aid in dispersion and reduce particle size. Caution: Avoid excessive sonication, which can generate heat and potentially degrade the compound.

-

-

Final Concentration: The final concentration of the suspension should be calculated to ensure the desired dose is administered in a suitable injection volume (typically 0.1-0.2 mL for an adult mouse).

Intraperitoneal Injection Procedure in Mice

-

Animal Handling and Restraint:

-

Properly restrain the mouse to expose the abdomen. This can be achieved by scruffing the neck and securing the tail.

-

Ensure the mouse is calm to minimize stress and the risk of injury.

-

-

Site of Injection:

-

The preferred injection site is the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other internal organs.

-

-

Injection Technique:

-

Swab the injection site with 70% ethanol.

-

Use a new sterile syringe and needle for each animal.

-

Gently agitate the this compound suspension immediately before drawing it into the syringe to ensure a uniform dose.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Aspirate slightly by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle.

-

Slowly inject the full volume of the suspension.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-Injection Monitoring:

-

Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or changes in behavior, for a short period after the injection.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating the in vivo efficacy of intraperitoneally administered this compound in a mouse model of poxvirus infection.

Proposed Signaling Pathway of this compound in Poxvirus Inhibition

Caption: Proposed mechanism of action of this compound, which inhibits poxvirus replication by targeting late gene transcription and subsequent late protein synthesis.

References

Application Notes and Protocols for Methisazone in Monkeypox Virus Cell Culture Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methisazone (N-methylisatin β-thiosemicarbazone) is an antiviral compound that has demonstrated inhibitory activity against a range of poxviruses, including the monkeypox virus.[1][2] Its mechanism of action involves the inhibition of viral mRNA and protein synthesis, thereby preventing the replication and maturation of the virus.[3][4] These application notes provide a summary of the in vitro efficacy of this compound against the monkeypox virus and detailed protocols for its study in cell culture, based on historical research.

Quantitative Data Summary

The in vitro antiviral activity of this compound against monkeypox virus has been quantified through plaque reduction assays. The following table summarizes the reported efficacy of this compound in suppressing monkeypox virus plaque formation in CV-1 cells.

| Compound | Virus Strain | Cell Line | Assay Type | Concentration (µg/mL) | % Plaque Suppression | Reference |

| This compound | Monkeypox Virus | CV-1 | Plaque Reduction | 50 | ~50% | [5] |

| This compound | Monkeypox Virus | CV-1 | Plaque Reduction | 100 | ~70% | [5] |

Note: Higher concentrations of this compound were noted to have a toxic effect on the CV-1 cells.[5]

Experimental Protocols

The following protocols are based on methodologies described in foundational studies of this compound's effect on monkeypox virus in cell culture.[5] Researchers should adapt these protocols to modern laboratory standards and equipment.

Plaque Reduction Assay for Antiviral Activity

This assay is designed to determine the concentration of this compound required to inhibit the formation of viral plaques in a cell monolayer.

Materials:

-

Monkeypox virus stock of known titer (Plaque Forming Units/mL)

-

CV-1 cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) or other suitable cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)

-

Trypsin-EDTA

-

Agarose or other overlay medium

-

Neutral Red or Crystal Violet stain

-

6-well or 12-well cell culture plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed CV-1 cells into 6-well or 12-well plates at a density that will result in a confluent monolayer within 24-48 hours.

-

Drug Preparation: Prepare serial dilutions of this compound in a cell culture medium. A range of concentrations from 10 µg/mL to 200 µg/mL is a suggested starting point based on historical data.[5]

-

Virus Inoculation: Once the cell monolayer is confluent, remove the growth medium. Infect the cells with a dilution of monkeypox virus that will produce approximately 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.

-

Drug Application: After the incubation period, remove the virus inoculum and wash the cells gently with PBS. Add the prepared dilutions of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Overlay: After a 1-hour drug absorption period, remove the drug-containing medium and overlay the cells with a medium containing the respective drug concentration and a solidifying agent like agarose.

-

Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for plaque formation (typically 3-5 days for monkeypox virus).

-

Staining and Plaque Counting: Once plaques are visible, fix the cells (e.g., with 10% formalin) and stain with Neutral Red or Crystal Violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.

Cytotoxicity Assay

This assay is crucial to determine the concentration of this compound that is toxic to the host cells, allowing for the determination of a therapeutic index.

Materials:

-

CV-1 cells (or other susceptible cell line)

-

Cell culture medium

-

This compound stock solution

-

Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed CV-1 cells into a 96-well plate at an appropriate density.

-

Drug Application: The following day, add serial dilutions of this compound to the wells. Include a cell control with no drug.

-

Incubation: Incubate the plate for the same duration as the plaque reduction assay.

-

Viability Assessment: Following incubation, perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50%.

Visualizations

Mechanism of Action of this compound

Caption: this compound's proposed mechanism of action against poxviruses.

Experimental Workflow: Plaque Reduction Assay

Caption: Workflow for determining the antiviral activity of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Methisazone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Methisazone derivatives to identify novel antiviral agents. This compound, a thiosemicarbazone derivative, has historically shown activity against poxviruses by inhibiting viral mRNA and protein synthesis.[1][2] High-throughput screening of its derivatives offers a promising strategy for the discovery of new broad-spectrum antiviral compounds.

Introduction to High-Throughput Screening for Antiviral Drug Discovery

High-throughput screening enables the rapid testing of large chemical libraries to identify compounds that modulate a specific biological pathway or target. In the context of antiviral drug discovery, HTS assays are designed to detect the inhibition of viral replication or the activity of essential viral enzymes.[3][4][5] Both cell-based and biochemical assays are widely employed. Cell-based assays monitor the effect of compounds on viral replication within a host cell, providing insights into a compound's efficacy in a biological context, including its membrane permeability and cytotoxicity.[6] Biochemical assays, on the other hand, focus on the interaction of compounds with specific, isolated viral or host proteins.

Signaling Pathway of this compound and its Derivatives

This compound and its derivatives are known to act as inhibitors of viral replication, primarily targeting poxviruses. The mechanism of action involves the inhibition of viral mRNA and protein synthesis.[1][2] This disruption of the viral life cycle prevents the formation of new viral particles. Resistance to this compound has been mapped to the viral RNA polymerase, suggesting this enzyme is a key target.[7][8]

Caption: Mechanism of action of this compound derivatives.

High-Throughput Screening Workflow

A typical HTS workflow for identifying antiviral this compound derivatives involves several stages, from primary screening of a large compound library to secondary assays for hit confirmation and characterization.

Caption: A generalized workflow for HTS of this compound derivatives.

Experimental Protocols

Cell-Based High-Throughput Screening Protocol for Poxvirus Inhibitors

This protocol is adapted from established methods for screening antiviral compounds against vaccinia virus and can be applied to other poxviruses.[6]

Objective: To identify this compound derivatives that inhibit virus-induced cytopathic effect (CPE) in a cell-based assay.

Materials:

-

Host cell line susceptible to the target poxvirus (e.g., BS-C-1, Vero cells).

-

Target poxvirus (e.g., Vaccinia virus, Cowpox virus).

-

Cell culture medium (e.g., EMEM with 2.5% FBS).

-

Library of this compound derivatives dissolved in DMSO.

-

Positive control (e.g., Cidofovir).

-

Negative control (DMSO).

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

384-well clear-bottom white plates.

-

Automated liquid handling systems.

-

Luminometer plate reader.

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend host cells in a cell culture medium to a final concentration of 1 x 10^5 cells/mL.

-

Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

-

-

Compound Addition:

-

Prepare a master plate of this compound derivatives at the desired screening concentration (e.g., 10 µM) in a cell culture medium.

-

Transfer a small volume (e.g., 25 nL) of the compound solutions from the master plate to the cell plates using an acoustic liquid handler. Also, add positive and negative controls to designated wells.

-

-

Virus Infection:

-

Dilute the poxvirus stock in a cell culture medium to a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., MOI of 0.01).

-

Add 25 µL of the diluted virus to each well, except for the mock-infected control wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

-

Quantification of CPE Inhibition:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 25 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The percentage of CPE inhibition is calculated using the following formula: % Inhibition = [(Luminescence_compound - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] x 100

-

Compounds showing a predefined level of inhibition (e.g., >50%) are considered primary hits.

-

Dose-Response and Cytotoxicity Assays

Objective: To determine the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of the primary hits.[9][10]

Procedure:

-

IC50 Determination:

-

Perform the cell-based assay as described above, but with a serial dilution of the hit compounds (e.g., 8-point, 3-fold dilutions).

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

-

-

CC50 Determination:

-

Seed cells as in the primary screen.

-

Add serial dilutions of the hit compounds to the cells.

-

Incubate for the same duration as the primary assay but without adding the virus.

-

Measure cell viability using the CellTiter-Glo® assay.

-

Plot the percentage of cell viability against the compound concentration and calculate the CC50 value.

-

-

Selectivity Index (SI) Calculation:

-

The selectivity index is a measure of the compound's therapeutic window and is calculated as: SI = CC50 / IC50

-

A higher SI value indicates a more promising compound.

-

Data Presentation

The quantitative data from the dose-response and cytotoxicity assays should be summarized in a clear and structured table for easy comparison of the antiviral activity and toxicity of the this compound derivatives.

Table 1: Antiviral Activity and Cytotoxicity of Isatin Derivatives against Hepatitis C Virus (HCV) and SARS-CoV [11]

| Compound ID | Target Virus | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Maximum Protection (%) against SARS-CoV |

| SPIII-5H | HCV | 17 | 42 | 2.47 | - |

| SPIII-Br | HCV | 19 | 42 | 2.21 | - |

| SPIII-5F | HCV | 6 | >42 | >7 | 45 |

| 5Cl-IS-AC | HCV | >50 | >50 | - | 0 |

Table 2: In Silico Docking Scores of this compound and its Metal-Derivatives against SARS-CoV-2 Proteins [12][13]

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| This compound | Spike Protein (6VYB) | -7.5 |

| Mn-Methisazone | Spike Protein (6VYB) | -8.3 |

| Zn-Methisazone | Spike Protein (6VYB) | -8.0 |

| Ca-Methisazone | Spike Protein (6VYB) | -8.0 |

| Fe-Methisazone | Spike Protein (6VYB) | -7.9 |

| Mg-Methisazone | Spike Protein (6VYB) | -7.9 |

Table 3: Antiviral Activity of Isatin-β-thiosemicarbazone Derivatives against HIV-1 [14]

| Compound ID | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Compound 6 | HIV-1 | 0.34 | >6.8 | >20 |

| Compound 7 | HIV-1 | 2.9 | >87 | >30 |

Note: The data presented in the tables are from studies on isatin and thiosemicarbazone derivatives, which are structurally related to this compound, and are provided as examples of how to present such data.

Conclusion

The protocols and application notes provided herein offer a robust framework for the high-throughput screening of this compound derivatives to identify novel antiviral candidates. By employing a systematic workflow of primary screening, hit confirmation, and secondary assays, researchers can efficiently identify and characterize promising compounds for further development. The detailed experimental procedures and data presentation guidelines will aid in the standardized evaluation of these potential antiviral agents.

References

- 1. youtube.com [youtube.com]

- 2. Metisazone - Wikipedia [en.wikipedia.org]

- 3. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Vaccinia Virus Inhibitors and Cellular Functions Necessary for Efficient Viral Replication by Screening Bioactives and FDA-Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orthopoxvirus targets for the development of new antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metal-Bound this compound; Novel Drugs Targeting Prophylaxis and Treatment of SARS-CoV-2, a Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metal-Bound this compound; Novel Drugs Targeting Prophylaxis and Treatment of SARS-CoV-2, a Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Molecular Docking Simulation of Methisazone with Viral Proteins

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the in silico analysis of Methisazone's interaction with viral proteins through molecular docking simulations, supported by quantitative data and standardized protocols.

Introduction

This compound, a thiosemicarbazone antiviral agent, has historically been used against poxviruses.[1][2] Its mechanism of action is understood to involve the inhibition of viral protein synthesis and the interruption of viral assembly.[1][3] With the advent of computational drug repurposing, this compound has been investigated as a potential inhibitor for a range of viral proteins, most notably those of SARS-CoV-2.[4] Molecular docking is a key computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[5] This document outlines the application of molecular docking to study the interaction between this compound and its derivatives with various viral protein targets.

Data Presentation: Quantitative Docking Results

The following table summarizes the binding energies and docking scores from molecular docking studies of this compound and its metal-bound complexes with SARS-CoV-2 proteins. Lower binding energy values indicate a more favorable interaction.

| Ligand | Viral Protein Target | PDB ID | Binding Energy (kcal/mol) / Dock Score | Reference |

| This compound | SARS-CoV-2 Enzyme | 5R7Z | -7.542 | [3][4][6] |

| This compound | SARS-CoV-2 Enzyme | 5R80 | -6.829 | [3][4][6] |

| This compound | SARS-CoV-2 Enzyme | 5R81 | -6.928 | [3][4][6] |

| Mn-Methisazone | Spike Protein | 6VYB | -8.3 | [3][6][7][8][9] |

| Zn-Methisazone | Spike Protein | 6VYB | -8.0 | [3][6][7][9] |

| Ca-Methisazone | Spike Protein | 6VYB | -8.0 | [3][6][7][9] |

| Fe-Methisazone | Spike Protein | 6VYB | -7.9 | [3][6][7][9] |

| Mg-Methisazone | Spike Protein | 6VYB | -7.9 | [3][6][7][9] |

| Metal-modified this compound | Papain-like Protease (PlPr) | - | Higher affinity than this compound | [3][7][8][9] |

| Metal-modified this compound | Main Protease (MPro) | - | Higher affinity than this compound | [3][7][8][9] |

Experimental Protocols

This section provides a detailed methodology for performing a molecular docking simulation of this compound with a viral protein target. This protocol is a generalized workflow based on common practices in computational drug design.

Protocol 1: Molecular Docking Simulation

1. Preparation of the Viral Protein Receptor:

-

1.1. Protein Acquisition: Download the 3D crystallographic structure of the target viral protein from the Protein Data Bank (PDB). For this example, we will use the SARS-CoV-2 spike protein (PDB ID: 6VYB).[6][7][8][9]

-

1.2. Protein Preparation:

-

Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, UCSF Chimera).

-

Remove all non-essential molecules, including water, ions, and co-crystallized ligands.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

-

Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).

-

2. Preparation of the Ligand (this compound):

-

2.1. Ligand Structure Acquisition: Obtain the 3D structure of this compound from a chemical database like PubChem or ZINC.

-

2.2. Ligand Preparation:

-

Load the ligand structure into the molecular modeling software.

-

Minimize the energy of the ligand using a suitable force field (e.g., MMFF94).

-

Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

-

Assign partial charges to the ligand atoms.

-

Save the prepared ligand in the appropriate format (e.g., PDBQT).

-

3. Grid Box Generation:

-

3.1. Binding Site Identification: Identify the active site or binding pocket of the viral protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.

-

3.2. Grid Box Definition: Define a 3D grid box that encompasses the identified binding site. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. Set the grid spacing to a standard value (e.g., 0.375 Å).

4. Molecular Docking Simulation:

-

4.1. Docking Algorithm Selection: Choose a suitable docking algorithm. The Lamarckian Genetic Algorithm is a commonly used and effective option available in AutoDock.

-

4.2. Setting Docking Parameters:

-

Set the number of genetic algorithm runs (e.g., 100).

-

Set the population size (e.g., 150).

-

Set the maximum number of energy evaluations (e.g., 2,500,000).

-

-

4.3. Execution: Run the molecular docking simulation. The software will generate multiple binding poses of the ligand within the protein's active site and calculate the corresponding binding energies.

5. Analysis of Docking Results:

-

5.1. Pose Selection: Analyze the generated docking poses. The pose with the lowest binding energy is typically considered the most favorable.

-

5.2. Interaction Analysis: Visualize the best docking pose to identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the viral protein. This can be done using software like Discovery Studio Visualizer or PyMOL.

-

5.3. Data Recording: Record the binding energy, inhibition constant (Ki) if calculated, and the interacting residues.

Visualizations

Diagram 1: General Workflow for Molecular Docking

References

- 1. youtube.com [youtube.com]

- 2. Historical Perspectives in the Development of Antiviral Agents Against Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-Bound this compound; Novel Drugs Targeting Prophylaxis and Treatment of SARS-CoV-2, a Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico studies on therapeutic agents for COVID-19: Drug repurposing approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Metal-Bound this compound; Novel Drugs Targeting Prophylaxis and Treatment of SARS-CoV-2, a Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling the Impact of Methisazone on Viral Protein Synthesis: A Protocol for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing battle against viral diseases, understanding the mechanisms of antiviral compounds is paramount. Methisazone, a thiosemicarbazone derivative with known antiviral activity against poxviruses, has historically been of interest. To facilitate further research into its mode of action, comprehensive application notes and detailed protocols for studying the effect of this compound on viral protein synthesis are now available for researchers, scientists, and drug development professionals. These resources provide a framework for investigating the nuanced effects of this compound on the viral life cycle.

This compound is understood to primarily target the translation of viral messenger RNA (mRNA), leading to an inhibition of viral protein synthesis.[1][2] This targeted action makes it a compelling subject for virological and drug development studies. The following protocols and application notes offer a structured approach to elucidating the specific effects of this compound on the synthesis of viral proteins, particularly those of poxviruses like Vaccinia virus.

Application Notes:

This compound's inhibitory action is predominantly observed during the late phase of viral replication. Studies on Isatin-β-thiosemicarbazone (IBT), a close analog of this compound, have shown that while early viral protein synthesis proceeds relatively unimpeded, the synthesis of late viral polypeptides is prematurely halted.[2] This suggests a targeted disruption of the mechanisms governing late-stage viral gene expression. Although both early and late viral proteins are formed, this compound appears to interfere with a crucial maturation step, preventing the proper assembly of viral particles.[3] This interference highlights the compound's potential to disrupt the viral life cycle at a post-translational or assembly stage, even if protein synthesis is not entirely abrogated.

Quantitative Data Summary: